molecular formula C18H20N4O2 B14528401 (Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone] CAS No. 62707-65-7

(Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone]

Cat. No.: B14528401
CAS No.: 62707-65-7
M. Wt: 324.4 g/mol
InChI Key: UGPVRMWOAVGXCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone]: is an organic compound that features a piperazine ring bonded to two 2-aminophenylmethanone groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone] typically involves the reaction of piperazine with 2-aminobenzophenone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, where the amino groups may be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating mixtures (HNO₃/H₂SO₄) are employed.

Major Products:

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohols or amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific properties.

Biology:

  • Investigated for its potential as a biochemical probe to study enzyme interactions.
  • Used in the synthesis of biologically active compounds.

Medicine:

  • Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • (Piperazine-1,4-diyl)bis[(2-hydroxyphenyl)methanone]
  • (Piperazine-1,4-diyl)bis[(2-methylphenyl)methanone]

Comparison:

  • (Piperazine-1,4-diyl)bis[(2-aminophenyl)methanone] is unique due to the presence of amino groups, which can participate in a wider range of chemical reactions compared to hydroxyl or methyl groups.
  • The amino groups also confer different biological activities, making this compound more versatile in medicinal chemistry applications.

Properties

CAS No.

62707-65-7

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

[4-(2-aminobenzoyl)piperazin-1-yl]-(2-aminophenyl)methanone

InChI

InChI=1S/C18H20N4O2/c19-15-7-3-1-5-13(15)17(23)21-9-11-22(12-10-21)18(24)14-6-2-4-8-16(14)20/h1-8H,9-12,19-20H2

InChI Key

UGPVRMWOAVGXCL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CC=C2N)C(=O)C3=CC=CC=C3N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.